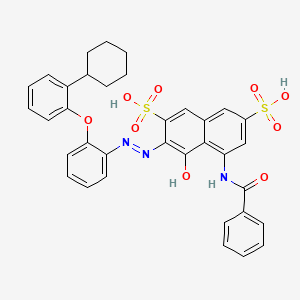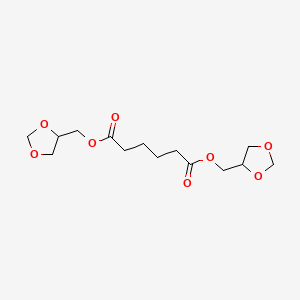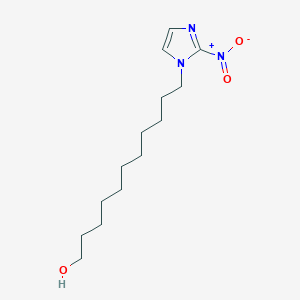
11-(2-Nitro-1H-imidazol-1-yl)undecan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NSC 302655 is a chemical compound that has garnered significant interest in scientific research due to its unique properties and potential applications. It is known for its role in various biochemical processes and has been studied extensively for its potential therapeutic benefits.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of NSC 302655 typically involves a multi-step process that includes the formation of key intermediates followed by specific reaction conditions to yield the final product. The exact synthetic route can vary, but common steps include:
Formation of Intermediates: Initial steps often involve the preparation of intermediate compounds through reactions such as alkylation, acylation, or condensation.
Final Synthesis: The final step usually involves a reaction that brings together the intermediates under controlled conditions, such as specific temperatures, pH levels, and the presence of catalysts.
Industrial Production Methods: In an industrial setting, the production of NSC 302655 is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Batch Processing: Large-scale reactors are used to carry out the reactions in batches, with careful monitoring of reaction parameters.
Continuous Processing: For more efficient production, continuous flow reactors may be employed, allowing for a steady production of the compound.
化学反应分析
Types of Reactions: NSC 302655 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert NSC 302655 into reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Typical reducing agents are sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution Reagents: Reagents such as halogens, alkyl halides, and acids are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
NSC 302655 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its effects on biological systems, including its potential as a therapeutic agent.
Medicine: Research has explored its potential use in treating diseases, particularly in targeting specific biochemical pathways.
Industry: NSC 302655 is used in the development of new materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of NSC 302655 involves its interaction with specific molecular targets within cells. It can modulate biochemical pathways by:
Binding to Enzymes: The compound may inhibit or activate enzymes, altering metabolic processes.
Interacting with Receptors: It can bind to cellular receptors, triggering signaling cascades that affect cellular functions.
Modulating Gene Expression: NSC 302655 may influence the expression of certain genes, leading to changes in protein synthesis and cellular behavior.
相似化合物的比较
NSC 302655 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as NSC 125973, NSC 36586, and NSC 125973 have similar structures or functions.
Uniqueness: NSC 302655 stands out due to its specific binding affinity to certain molecular targets and its unique chemical properties that make it suitable for a wide range of applications.
属性
CAS 编号 |
94079-82-0 |
|---|---|
分子式 |
C14H25N3O3 |
分子量 |
283.37 g/mol |
IUPAC 名称 |
11-(2-nitroimidazol-1-yl)undecan-1-ol |
InChI |
InChI=1S/C14H25N3O3/c18-13-9-7-5-3-1-2-4-6-8-11-16-12-10-15-14(16)17(19)20/h10,12,18H,1-9,11,13H2 |
InChI 键 |
RIDXQOYTWCZCGY-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CCCCCCCCCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


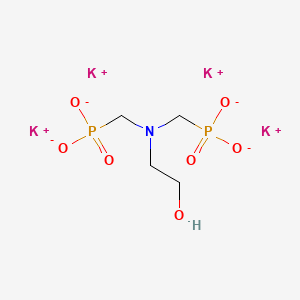
acetate](/img/structure/B12800057.png)
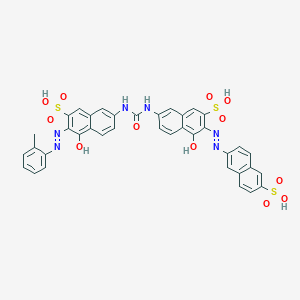
![1-(10-Methyl-7h-benzo[c]phenothiazin-7-yl)ethanone](/img/structure/B12800069.png)
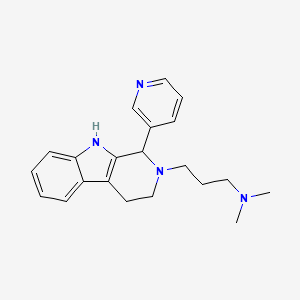
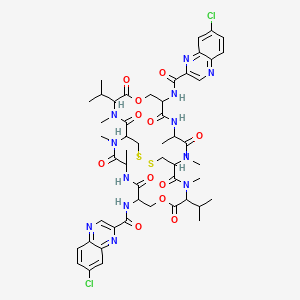

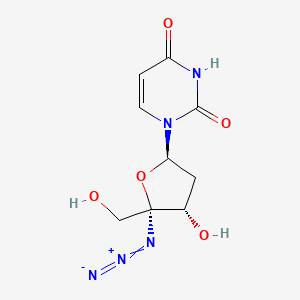
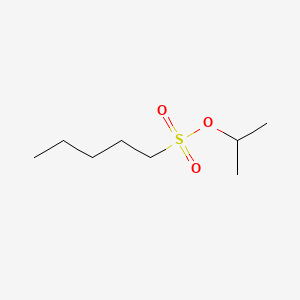
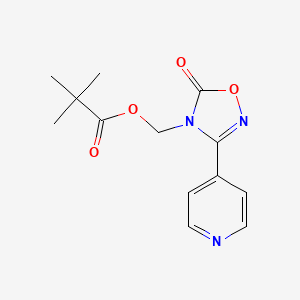
![1,3-Bis[(oxiran-2-yl)methyl]imidazolidin-2-one](/img/structure/B12800111.png)
